cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 312754-68-0
VCID: VC2361792
InChI: InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate

CAS No.: 312754-68-0

Cat. No.: VC2361792

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate - 312754-68-0

Specification

CAS No. 312754-68-0
Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
IUPAC Name tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1
Standard InChI Key GOBHYMQCYUHPBS-ZIAGYGMSSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O
SMILES CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O

Introduction

Chemical Structure and Properties

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate (CAS No. 312754-68-0) is a functionalized pyrrolidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a benzyl substituent at position 2, and a hydroxyl group at position 3, both in the cis configuration. The compound has a molecular formula of C16H23NO3 with a molecular weight of 277.36 g/mol. Its structure creates a specific spatial arrangement that contributes to its chemical behavior and potential applications.

Table 1. Physical and Chemical Properties of cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate

PropertyValueSource
CAS Number312754-68-0
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
IUPAC Nametert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1CCC@HO
InChIInChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1
Physical StateSolid (presumed based on similar compounds)-
Storage ConditionsSealed in dry conditions, 2-8°C (recommended)

The compound's stereochemistry is particularly noteworthy, with the benzyl and hydroxyl groups positioned on the same side of the pyrrolidine ring. This creates a well-defined three-dimensional structure that distinguishes it from related compounds such as benzyl (S)-3-hydroxypyrrolidine-1-carboxylate and tert-butyl 3-hydroxypyrrolidine-1-carboxylate .

Synthetic ApproachKey ReagentsPotential ConditionsReference CompoundSource
N-Protection of hydroxypyrrolidine derivativeTriethylamine, dichloromethane5-20°C, 48hBenzyl (3S)-3-hydroxypyrrolidine-1-carboxylate (92% yield)
Hydroxylation of protected pyrrolidineVarious oxidizing agentsTemperature and solvent dependenttert-Butyl 3-hydroxypyrrolidine-1-carboxylate
Stereoselective transformation using trifluoroacetateSodium trifluoroacetate, toluene0°C to 50°CStructurally related compounds (78-89% yield)
Hydration of enamide intermediateNot specifiedNot specifiedtert-butyl 2-hydroxypyrrolidine-1-carboxylate

Spectroscopic Characterization

Spectroscopic data provides essential information for structure confirmation and purity assessment of cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate.

Applications in Organic Synthesis

The unique structure of cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate makes it valuable in various synthetic applications, particularly as a building block for more complex molecules.

As a Synthetic Intermediate

The compound represents an important chiral building block with multiple functional groups available for further transformation. The presence of the N-Boc protecting group allows for selective reactions at other positions, while enabling deprotection under mild acidic conditions when needed.

The hydroxyl group at position 3 can serve as a nucleophile in substitution reactions or as a point for further functionalization through esterification, etherification, or oxidation. As demonstrated with similar compounds, this hydroxyl group can be converted to a leaving group (such as mesylate or tosylate) to facilitate nucleophilic substitution reactions .

The benzyl group provides opportunities for further functionalization through reactions at the aromatic ring or at the benzylic position. Additionally, it can be removed through hydrogenolysis under appropriate conditions, offering another point of diversification.

In Heterocyclic Chemistry

Based on research with structurally related compounds, cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate could serve as a precursor for the synthesis of more complex heterocyclic systems. For example, similar hydroxypyrrolidines have been used in the synthesis of polysubstituted pyrroles, which are important scaffolds in medicinal chemistry .

The distinct stereochemistry of the compound may allow for stereoselective transformations leading to complex polycyclic systems with defined spatial arrangements of substituents, which are valuable in target-oriented synthesis.

Structure-Activity Relationship Considerations

The specific stereochemistry of cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate significantly influences its potential biological activity. The cis arrangement of the benzyl and hydroxyl groups creates a distinct spatial orientation that affects how the molecule might interact with biological targets.

Table 3. Key Structure-Activity Relationship Features

Structural FeaturePotential Biological Significance
cis StereochemistryDefines precise spatial orientation for molecular recognition
Benzyl GroupProvides hydrophobic interactions with aromatic or lipophilic binding pockets
Hydroxyl GroupOffers hydrogen bonding capability as both donor and acceptor
Pyrrolidine RingCreates a rigid scaffold that positions substituents in specific orientations
N-Boc GroupShields the nitrogen from interaction but can be removed to restore basicity/nucleophilicity

In medicinal chemistry, subtle changes in stereochemistry often lead to dramatic differences in biological activity. The cis configuration in this compound may be optimal for certain biological interactions, while the trans isomer might exhibit different or diminished activity. This stereochemical dependency is particularly important in drug discovery and development where precise molecular recognition is essential .

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